4,5-dimethyl-2-[(E)-(5-methylthiophen-2-yl)methylideneamino]thiophene-3-carbonitrile
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Overview
Description
4,5-Dimethyl-2-[(E)-(5-methylthiophen-2-yl)methylideneamino]thiophene-3-carbonitrile is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-[(E)-(5-methylthiophen-2-yl)methylideneamino]thiophene-3-carbonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur under basic conditions.
Introduction of the Methylideneamino Group: The methylideneamino group is introduced through a condensation reaction between the thiophene derivative and an appropriate aldehyde or ketone in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, thiophene derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents . The specific compound could be investigated for similar activities due to its structural similarities with other bioactive thiophene derivatives.
Medicine
In medicinal chemistry, thiophene derivatives are explored for their pharmacological properties. This compound could be a candidate for drug development, particularly in targeting diseases where thiophene-based drugs have shown efficacy.
Industry
Industrially, thiophene derivatives are used in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . This compound could contribute to advancements in these technologies due to its electronic properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbonitrile: A simpler thiophene derivative with a nitrile group.
2-Aminothiophene: Contains an amino group instead of the methylideneamino group.
5-Methylthiophene-2-carbaldehyde: Similar structure but with an aldehyde group.
Uniqueness
4,5-Dimethyl-2-[(E)-(5-methylthiophen-2-yl)methylideneamino]thiophene-3-carbonitrile is unique due to the presence of both the methylideneamino and nitrile groups, which can influence its reactivity and potential applications. Its dual functional groups allow for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
4,5-dimethyl-2-[(E)-(5-methylthiophen-2-yl)methylideneamino]thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S2/c1-8-4-5-11(16-8)7-15-13-12(6-14)9(2)10(3)17-13/h4-5,7H,1-3H3/b15-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOLGJRMTKUMRH-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NC2=C(C(=C(S2)C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/C2=C(C(=C(S2)C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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